molecular formula C16H10F6O3 B14055768 (3,3'-Bis(trifluoromethyl)biphenyl-2-yl)-hydroxy-acetic acid

(3,3'-Bis(trifluoromethyl)biphenyl-2-yl)-hydroxy-acetic acid

Katalognummer: B14055768
Molekulargewicht: 364.24 g/mol
InChI-Schlüssel: SDBBUJNAPBXWDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,3’-Bis(trifluoromethyl)biphenyl-2-yl)-hydroxy-acetic acid is a complex organic compound characterized by the presence of trifluoromethyl groups attached to a biphenyl structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,3’-Bis(trifluoromethyl)biphenyl-2-yl)-hydroxy-acetic acid typically involves multiple steps. One common method includes the initial formation of the biphenyl core, followed by the introduction of trifluoromethyl groups through electrophilic aromatic substitution. The final step involves the addition of the hydroxy-acetic acid moiety under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are often employed to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

(3,3’-Bis(trifluoromethyl)biphenyl-2-yl)-hydroxy-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations with high selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(3,3’-Bis(trifluoromethyl)biphenyl-2-yl)-hydroxy-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which (3,3’-Bis(trifluoromethyl)biphenyl-2-yl)-hydroxy-acetic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,5-Bis(trifluoromethyl)biphenyl
  • 3’,5’-Bis(trifluoromethyl)biphenyl
  • 1,3-Bis(trifluoromethyl)phenylbenzene

Uniqueness

(3,3’-Bis(trifluoromethyl)biphenyl-2-yl)-hydroxy-acetic acid is unique due to the presence of both trifluoromethyl groups and a hydroxy-acetic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Eigenschaften

Molekularformel

C16H10F6O3

Molekulargewicht

364.24 g/mol

IUPAC-Name

2-hydroxy-2-[2-(trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]phenyl]acetic acid

InChI

InChI=1S/C16H10F6O3/c17-15(18,19)9-4-1-3-8(7-9)10-5-2-6-11(16(20,21)22)12(10)13(23)14(24)25/h1-7,13,23H,(H,24,25)

InChI-Schlüssel

SDBBUJNAPBXWDW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=CC=C2)C(F)(F)F)C(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.